molecular formula C18H16FN3O4S2 B2485828 N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide CAS No. 1021030-52-3

N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide

Cat. No.: B2485828
CAS No.: 1021030-52-3
M. Wt: 421.46
InChI Key: CCNJWBWVKSACJM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and fluorinated aromatic rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium fluoride for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to interact with active sites of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-4-(4-methoxybenzenesulfonamido)piperidine-1-carboxamide
  • N-(3-fluoro-4-methylphenyl)-4-methyl-benzenesulfonamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-11-3-4-12(9-15(11)19)20-17(23)16-10-27-18(21-16)22-28(24,25)14-7-5-13(26-2)6-8-14/h3-10H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNJWBWVKSACJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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